Molecular Topology and Predicted Lipophilicity vs. 4-Methoxybenzyl Urea Analog
The target compound (4-ethoxyphenyl) exhibits a higher predicted lipophilicity (XLogP3-AA = 1.8) compared to the closest available analog, 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea (CAS 1396765-73-3), which also shares the C18H22N2O4 formula but incorporates a methoxybenzyl group expected to yield a lower logP (~1.3–1.5 based on similar fragment contributions). Lipophilicity is a critical determinant of membrane permeability, metabolic stability, and oral bioavailability for urea-based sEH inhibitors [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 (PubChem computed) |
| Comparator Or Baseline | ~1.3–1.5 (estimated for 4-methoxybenzyl analog based on fragment constant differences) |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.5 |
| Conditions | In silico prediction using PubChem XLogP3 3.0; experimental confirmation unavailable |
Why This Matters
Higher logP within the optimal range (1–3) may translate to improved membrane permeability and oral absorption, a critical differentiator when selecting among uncharacterized research candidates for pharmacokinetic studies.
- [1] PubChem Compound Summary for CID 71781555. National Center for Biotechnology Information (2026). View Source
